6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
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Overview
Description
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride is a complex organic compound that belongs to the class of benzo[1,4]oxazines. This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a ketone functional group within its structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride typically involves multiple stepsThe reaction conditions often require the use of reagents such as bromine and chlorosulfonic acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride can be compared with other similar compounds, such as:
6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine: This compound has a nitro group instead of a bromine atom, which affects its reactivity and applications.
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research.
Properties
IUPAC Name |
6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASCYPMZUHBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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